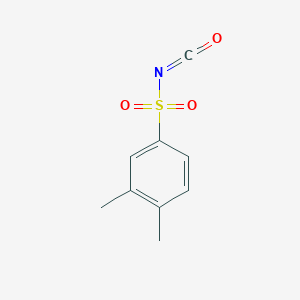

![molecular formula C20H14O4 B2553948 (2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one CAS No. 56270-12-3](/img/structure/B2553948.png)

(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one" is a complex organic molecule featuring furan rings and conjugated enone structures. Furan derivatives are known for their diverse applications in pharmaceuticals and materials science due to their unique chemical properties .

Synthesis Analysis

The synthesis of furan-containing compounds can involve various strategies, including oxidative dearomatization, palladium-catalyzed reactions, and Claisen-Schmidt condensation . For instance, the oxidative dearomatization of di(het)arylpropan-1-ones followed by cyclization can lead to the formation of prop-2-en-1-ones with furan rings . Similarly, palladium-catalyzed one-pot multi-component reactions can be used to synthesize 2-(furan-3-yl)acetates, which are precursors to other furan derivatives . The Claisen-Schmidt condensation is another method used to create furan-containing compounds, as seen in the synthesis of various 1-(furan-2-yl)-3-substitutedphenylprop-2-en-1-ones .

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The conjugated enone system contributes to the molecule's reactivity and potential biological activity . X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry are commonly used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions, including electrophilic aromatic substitution, multi-component synthesis, and cyclization reactions . These reactions can lead to the formation of diverse structures with potential pharmacological applications. For example, the reaction between furan-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates can produce highly functionalized bifurans .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the furan ring and the overall molecular conformation . The electronic properties, including HOMO and LUMO energies, can be studied using computational methods like DFT to predict the molecule's reactivity and stability . Additionally, furan derivatives can exhibit non-linear optical (NLO) behavior, which is significant for materials science applications .

Relevant Case Studies

Furan derivatives have been evaluated for various biological activities, including antidepressant and antianxiety effects in animal models . Moreover, some furan-containing compounds have been tested for their antibacterial activity, demonstrating the potential of these molecules in medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and structural analysis of similar chalcone derivatives have been conducted. For example, compounds like (2E)-1-(4-2,4-dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2E)-1-(4-fluorophenyl)-3-[4-(propan-2-yl) phenyl]prop-2-en-1-one were synthesized using the Claisen-Schmidt condensation reaction. These compounds' structures were characterized using various techniques including FT-IR, elemental analysis, and X-ray diffraction. They exhibited specific dihedral angles and intra-molecular hydrogen bonds, contributing to their stability through weak intermolecular interactions (Salian et al., 2018).

Photophysical Properties

- Research on the photophysical properties of chalcone derivatives, closely related to (2E)-3-(furan-2-yl) compounds, showed that their absorption and fluorescence characteristics vary significantly in different solvents. This solvatochromic effect, due to intramolecular charge transfer interactions, indicates a large difference in dipole moments between ground and excited states. Such properties are crucial for applications in areas like molecular electronics or photonics (Kumari et al., 2017).

Molecular Docking and Antibacterial Activity

- Novel synthesized derivatives of similar chalcone compounds, including 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, showed potential in antibacterial activities against various strains of bacteria. Molecular docking studies provided insights into their binding interactions with bacterial proteins, highlighting their potential as bioactive compounds in pharmaceutical research (Khumar et al., 2018).

Nonlinear Optical Properties

- Chalcone derivatives substituted with multiple methoxy groups have been studied for their nonlinear optical properties. These properties are vital for applications in optical devices. The study of 1-(furan-2-yl)-3-(2,4,6-trimethoxyphenyl) prop-2-en-1-one, for instance, revealed that such compounds are thermally stable and exhibit significant nonlinear optical characteristics (Chandra et al., 2020).

Electronic Material Applications

- Furan-based chalcone derivatives have been explored for their potential in electronic material applications, particularly in LED and solar cell fabrication. Studies on compounds like (E) 1-(furan-2-yl)-3-(4-bromophenyl) prop-2-en-1-one and (E) 1-(furan-2-yl)-3-(4-nitrophenyl) prop-2-en-1-one revealed their high optical transmittance and blue light emission properties, underlining their suitability for use in electronic devices (Davanagere & Jayarama, 2019).

Future Directions

Future research on this compound could involve exploring its synthesis and reactivity, as well as investigating its potential applications. For example, furan-containing compounds are found in many natural products and pharmaceuticals, so this compound could potentially have interesting biological activity .

properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O4/c21-19(10-8-17-6-2-12-23-17)15-4-1-5-16(14-15)20(22)11-9-18-7-3-13-24-18/h1-14H/b10-8+,11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMYOBAJOAUOLJ-GFULKKFKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)C=CC2=CC=CO2)C(=O)C=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)/C=C/C2=CC=CO2)C(=O)/C=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-3-(furan-2-yl)-1-{3-[(2E)-3-(furan-2-yl)prop-2-enoyl]phenyl}prop-2-en-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

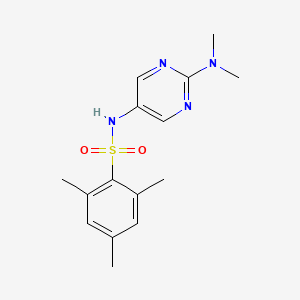

![N-Benzo[1,3]dioxol-5-ylmethyl-2-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2553865.png)

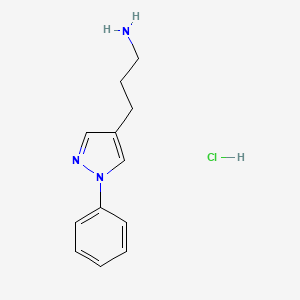

![5,6,7-Trimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2553868.png)

![2-[1-(Dimethylamino)-3-(4-hydroxyanilino)-2-propenylidene]malononitrile](/img/structure/B2553871.png)

![2,6,7,8-Tetrahydro-8-methyl-imidazo[1,2-a]pyrimidin-5(3H)-one](/img/structure/B2553872.png)

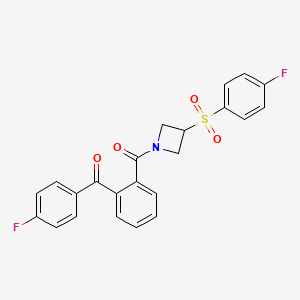

![1'-(2-phenoxyacetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2553874.png)

![2-[2-Chloro-5-(trifluoromethyl)benzenesulfonamido]acetic acid](/img/structure/B2553876.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone](/img/structure/B2553877.png)

![2-[(Pyrrolidin-2-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B2553878.png)

![tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-yn-1-yl)amino]-1,2,3,4-tetrahydroquinoline-1-carboxylate](/img/structure/B2553886.png)